molecular formula C9H8F2N2O B1408698 5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde CAS No. 1774895-47-4

5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde

Cat. No.: B1408698
CAS No.: 1774895-47-4
M. Wt: 198.17 g/mol
InChI Key: KZNFZKUVECXYBK-UHFFFAOYSA-N
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Description

Nicotinaldehyde itself is a pyridine-based aldehyde with a well-documented role in NAD metabolism and as a precursor for NAD biosynthesis in cancer cells . It is naturally found in plants, bacteria, and foods like honey and is utilized in pharmaceutical synthesis . Key studies highlight its ability to bypass NAMPT inhibition (e.g., via APO866) by converting to nicotinic acid (NA) and fueling the Preiss–Handler pathway via NAPRT, thereby restoring NAD levels and blunting anti-cancer therapies .

Properties

IUPAC Name

5-(3,3-difluoroazetidin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-1-7(4-14)2-12-3-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNFZKUVECXYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CN=CC(=C2)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 3,3-difluoroazetidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the difluoroazetidine ring is introduced to the nicotinaldehyde framework .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The difluoroazetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. These interactions can disrupt cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes critical differences between nicotinaldehyde and related compounds based on enzymatic activity, inhibition potency, and biological impact:

Compound Structural Features Key Functional Properties Biological Impact References
Nicotinaldehyde Pyridine-3-carbaldehyde - Competitive inhibitor of nicotinamidases (Ki = 0.015–0.18 µM)
- NAD precursor via NAPRT-dependent Preiss–Handler pathway
- Restores NAD in APO866-treated leukemia cells, abrogating anti-cancer effects
- Safe in animal studies
5-Bromonicotinaldehyde Nicotinaldehyde with Br substituent at C5 - Weaker nicotinamidase inhibitor (Ki = 0.07–0.72 µM vs. NAM/PZA)
- No reported NAD precursor activity
- Less effective in whole-cell inhibition assays compared to nicotinaldehyde
5-O-Methylnicotinaldehyde Methoxy group at C5 - Potent nicotinamidase inhibitor (Ki = 0.003 µM in Plasmodium falciparum)
- Forms stable thiohemiacetal adducts
- Mechanistically distinct inhibition via covalent enzyme binding
5-Fluoro-6-substituted derivatives Fluorine and trimethylsilyl groups at C5/C6 - Autocatalytic competence in Soai reaction
- Low Lewis basicity enhances reactivity
- Structural insights inform asymmetric synthesis but lack NAD-related data

Key Findings:

Enzymatic Inhibition Potency :

  • Nicotinaldehyde acts as a competitive inhibitor of nicotinamidases across species (e.g., Plasmodium falciparum, Borrelia burgdorferi), with Ki values 91–3450-fold lower than substrate Km . Its inhibition mechanism involves reversible thiohemiacetal adduct formation with catalytic cysteine residues .
  • 5-Bromonicotinaldehyde shows reduced potency (Ki = 0.72 µM vs. NAM) compared to nicotinaldehyde, likely due to steric hindrance from the bulky bromine substituent .
  • 5-O-Methylnicotinaldehyde exhibits superior inhibition (Ki = 0.003 µM) in P. falciparum, attributed to enhanced stabilization of enzyme-inhibitor complexes .

NAD Biosynthesis vs. Anti-Cancer Therapy :

  • Nicotinaldehyde uniquely serves as a NAD precursor in leukemia cells, converting to NA and activating the Preiss–Handler pathway to counteract NAMPT inhibitors like APO866 . This property is absent in bromo- or methyl-substituted analogs.
  • In contrast, 5-bromonicotinaldehyde lacks NAD precursor activity but is utilized in high-throughput screens for nicotinamidase inhibitors .

Structural-Activity Relationships (SAR) :

  • Substituents at C5 (e.g., Br, OMe) modulate binding affinity and inhibition kinetics . Bulky groups reduce potency, while electron-donating groups (e.g., OMe) enhance covalent adduct stability .
  • Fluorine substitutions (e.g., 5-fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde) alter Lewis basicity , enabling autocatalytic applications but with uncharacterized NAD metabolic roles .

Biological Activity

5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8F2N2O
  • Molecular Weight : 188.17 g/mol
  • Functional Groups : The compound features a difluoroazetidine ring and a nicotinaldehyde moiety, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The difluoroazetidine ring can inhibit enzymes by binding to their active sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to functional modifications.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bacterial Inhibition : In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

  • Cell Line Studies : In studies involving cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), this compound demonstrated cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be promisingly low, indicating potent activity.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of nicotinaldehyde, including this compound. The results indicated a notable reduction in bacterial growth with a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a recent publication in Cancer Research, researchers investigated the effect of this compound on apoptosis in cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, with a significant increase in apoptotic markers observed at concentrations above 5 µM .

Comparative Analysis with Similar Compounds

The table below compares the biological activities of this compound with two structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotable Mechanism
This compoundHighModerateEnzyme inhibition and receptor modulation
NicotinaldehydeModerateLowWeak enzyme inhibition
3,3-DifluoroazetidineLowModerateReceptor modulation only

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde
Reactant of Route 2
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5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde

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